
PG(18:0/20:4(5Z,8Z,11Z,14Z))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) where the acyl groups at positions 1 and 2 are stearoyl and arachidonoyl respectively. It derives from an octadecanoic acid and an arachidonic acid. It is a conjugate acid of a 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-sn-glycerol)(1-).
Scientific Research Applications
Prostaglandin Synthesis and Biological Roles
Prostaglandins (PGs), including PG(18:0/20:4(5Z,8Z,11Z,14Z)), are significant in biomedical research due to their roles in the inflammatory response and immune system. The biosynthesis of diverse PGs from unsaturated fatty acids is enabled by various PG synthases. Understanding these synthases is crucial in developing new anti-inflammatory drugs (Seo & Oh, 2017).
Cyclooxygenase Activity
Cyclooxygenase (COX) activity is central to prostaglandin synthesis. It catalyzes the formation of prostaglandin G2 (PGG2) from arachidonic acid, a key step in the production of various prostaglandins. This enzymatic pathway is critical for understanding the biological actions of PGs and their implications in inflammatory diseases (Izzo & Mitchell, 2019).
Utilization in Biomedical Applications
Poly(glycerol sebacate) (PGS), a biodegradable elastomer, is extensively explored in biomedical applications due to its mechanical properties and biocompatibility. The optimization of PGS copolymers, such as PGS-co-PEG, has been studied for their effects on mechanical strength and biological activity, indicating their potential in bone repair scaffolds and vascular reconstruction (Wang et al., 2019).
Environmental and Industrial Applications
PG, a waste byproduct of phosphoric acid manufacturing, is being researched for its potential in environmental and industrial applications. Its use as a raw material in the manufacture of foam concrete and its role in stimulating calcium silicon materials and enhancing compressive strength are areas of ongoing research (Tian et al., 2016).
Radiological Evaluation
The radiological characterization of phosphogypsum (PG) is significant for understanding its environmental impact. Studies aim to evaluate the radiological impacts of PG in various sectors, including construction and road building, by measuring activity concentrations of radionuclides like Ra, Th, and K (Gezer et al., 2012).
properties
Product Name |
PG(18:0/20:4(5Z,8Z,11Z,14Z)) |
|---|---|
Molecular Formula |
C44H79O10P |
Molecular Weight |
799.1 g/mol |
IUPAC Name |
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C44H79O10P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-44(48)54-42(40-53-55(49,50)52-38-41(46)37-45)39-51-43(47)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,41-42,45-46H,3-10,12,14-16,18,20-21,23,25-27,29,31-40H2,1-2H3,(H,49,50)/b13-11-,19-17-,24-22-,30-28-/t41-,42+/m0/s1 |
InChI Key |
GGSONEYZZWVXFY-QPQYMHNXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1263400.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)

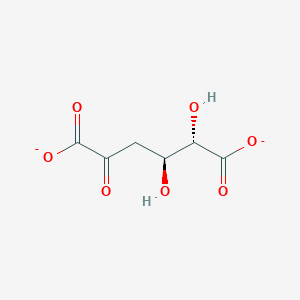
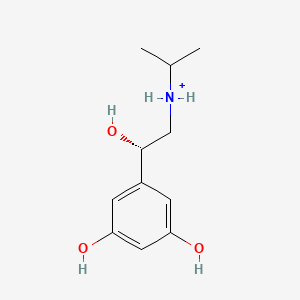
![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
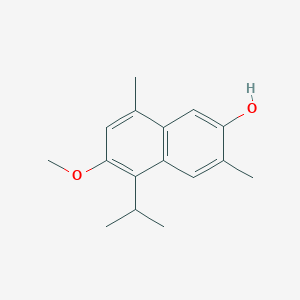
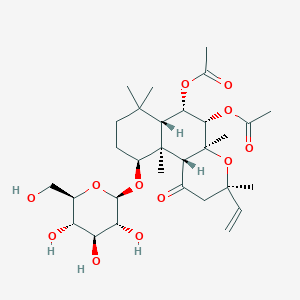
![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)
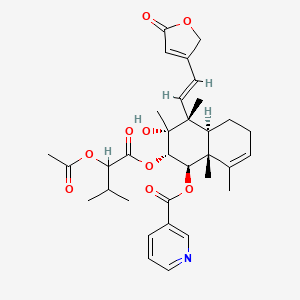

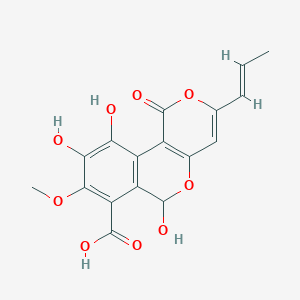
![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)